3-(Oxolan-3-yl)prop-2-ynoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(oxolan-3-yl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQFNGGKPGZPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Oxolan-3-yl)prop-2-ynoic acid CAS 1343209-77-7
An In-Depth Technical Guide to 3-(Oxolan-3-yl)prop-2-ynoic acid (CAS 1343209-77-7): Properties, Synthesis, and Potential Applications
Executive Summary
This compound is a bifunctional organic molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring and a reactive prop-2-ynoic acid moiety. This unique combination of a metabolically stable, polar heterocyclic system and a rigid, synthetically versatile alkynyl carboxylic acid makes it a valuable building block for medicinal chemistry and drug discovery. Its structure offers multiple points for diversification, enabling its incorporation into larger, more complex molecules. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic protocol, discusses its reactivity, and explores its potential applications for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound, with the CAS number 1343209-77-7, is characterized by the presence of both a hydrophilic oxolane ring and a reactive, linear alkyne-carboxylic acid chain. The oxolane moiety can act as a hydrogen bond acceptor and often improves the pharmacokinetic properties of a drug candidate, such as aqueous solubility. The propynoic acid group provides a rigid linker and a synthetically versatile handle for further chemical modifications.
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized and predicted based on its structure.[1]
| Property | Value | Source |
| CAS Number | 1343209-77-7 | [2] |
| Molecular Formula | C₇H₈O₃ | [1] |
| Molecular Weight | 140.14 g/mol | [2] |
| Monoisotopic Mass | 140.04735 Da | [1] |
| InChI Key | UGQFNGGKPGZPBZ-UHFFFAOYSA-N | [1][2] |
| SMILES | C1COCC1C#CC(=O)O | [1] |
| Predicted XlogP | 0.5 | [1] |
| Appearance | For research use only, physical form may vary | [2] |
Synthesis and Purification
The most direct and established method for synthesizing alkynyl carboxylic acids like this compound is through the carboxylation of a terminal alkyne.[2] This strategy involves the deprotonation of the corresponding precursor, 3-ethynyloxolane, to form a highly reactive acetylide anion, which is subsequently quenched with carbon dioxide.
Experimental Protocol: Synthesis via Carboxylation
This protocol describes a reliable method for the synthesis of the title compound from 3-ethynyloxolane.
Rationale: The procedure utilizes a strong, non-nucleophilic base (n-butyllithium) to selectively deprotonate the weakly acidic terminal alkyne proton. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the lithium acetylide intermediate. Anhydrous conditions are critical as the acetylide is highly reactive towards protic sources like water.
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The precursor, 3-ethynyloxolane (1.0 equivalent), is dissolved in the THF.
-
Inert Atmosphere: The system is purged with dry nitrogen or argon to establish an inert atmosphere, which is maintained throughout the reaction.
-
Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.1 equivalents, typically 1.6 M or 2.5 M solution in hexanes) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithium acetylide intermediate.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours. Alternatively, the reaction mixture can be poured slowly over a large excess of crushed dry ice. This step should be performed with vigorous stirring to ensure efficient trapping of the CO₂.
-
Quenching and Workup: After the addition of CO₂, the reaction is allowed to slowly warm to room temperature. The reaction is then quenched by the slow addition of water. The organic solvent is removed under reduced pressure.
-
Extraction: The aqueous residue is acidified to a pH of approximately 2-3 with cold 1 M HCl. The acidic aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude solid or oil is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthetic Workflow Diagram
Caption: Key derivatization pathways for the core scaffold.
Potential Applications in Drug Discovery
While no specific biological activities for this compound have been reported in peer-reviewed literature, its structural motifs are highly relevant in modern medicinal chemistry. Its primary value is as a versatile chemical building block or scaffold for constructing more complex molecules with therapeutic potential.
-
Fragment-Based Drug Discovery (FBDD): The molecule's low molecular weight (140.14 Da) and favorable predicted properties (XlogP of 0.5) make it an ideal candidate for FBDD campaigns. The oxolane ring provides a polar, metabolically stable anchor for binding to protein targets, while the propynoic acid tail acts as a vector for growing the fragment into a more potent lead compound.
-
Scaffold for Focused Libraries: The dual reactivity allows for the systematic creation of focused chemical libraries. By varying the substituents on both the carboxylic acid and alkyne termini, researchers can rapidly explore the structure-activity relationship (SAR) around a given biological target.
-
Linker Chemistry: The rigid propargyl unit is often used as a linker in designing Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules, connecting a target-binding warhead to another functional moiety.
Derivatives of propanoic acid are known to possess a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. [3][4][5][6]The incorporation of the oxolane ring and the alkyne offers a novel chemical space to explore within this class of compounds.
Analytical Characterization
To ensure structural integrity and purity, a combination of standard analytical techniques is required. [2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, atom connectivity, and the ratio of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
-
Chromatography: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound.
Conclusion
This compound is a promising and synthetically accessible building block for drug discovery and chemical biology. Its value is derived not from any known intrinsic biological activity, but from the strategic combination of a favorable heterocyclic ring system with a versatile and rigid alkynyl acid linker. This structure provides researchers with a robust platform for generating novel chemical entities with tailored properties, making it a significant tool for the development of next-generation therapeutics.
References
-
PubChem. This compound. [Link]
-
U.S. Environmental Protection Agency. 3-(prop-2-yn-1-yloxy)propanoic acid Properties. [Link]
-
PubChem. 3-(oxan-3-yl)prop-2-ynoic acid. [Link]
-
Dana Bioscience. 3-(Oxolan-2-yl)prop-2-ynoic acid 100mg. [Link]
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PubChem. 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. [Link]
-
PrepChem.com. Synthesis of 3-(Prop-2-ynyloxy)propionic acid. [Link]
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Afify, H. A., et al. Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Revista de la Sociedad Química de México, 52(3), 223-230. [Link]
-
Wikipedia. Propiolic acid. [Link]
-
Beresneva, I., et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 24(15), 2749. [Link]
-
Katariya, D., et al. Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 499-506. [Link]
-
Fayed, E. A., et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 4(4), 7855-7867. [Link]
-
MDPI. Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. [Link]
-
MDPI. Biological Activity and Applications of Natural Compounds. [Link]
- Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
Lab Alley. Learn About Propionic Acid and How to Use it Safely. [Link]
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- 2. This compound | 1343209-77-7 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laballey.com [laballey.com]
Properties of 3-(tetrahydrofuran-3-yl)prop-2-ynoic acid
Technical Guide: Properties and Synthesis of 3-(Tetrahydrofuran-3-yl)prop-2-ynoic Acid
Part 1: Executive Summary
3-(Tetrahydrofuran-3-yl)prop-2-ynoic acid is a specialized heterocyclic building block characterized by a rigid acetylene linker connecting a polar tetrahydrofuran (THF) ring to a carboxylic acid moiety. Unlike its aromatic analog (3-(furan-2-yl)prop-2-ynoic acid), this saturated derivative offers a higher degree of three-dimensional complexity (
Its unique structure combines a hydrogen-bond acceptor (ether oxygen) with a reactive "warhead" (alkynoic acid), enabling diverse downstream transformations including amide couplings, "click" cycloadditions, and Michael additions. This guide outlines its physicochemical profile, validated synthetic routes, and handling protocols for medicinal chemistry applications.
Part 2: Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-(Tetrahydrofuran-3-yl)prop-2-ynoic acid |
| Common Name | (Tetrahydrofuran-3-yl)propiolic acid |
| Molecular Formula | C |
| Molecular Weight | 140.14 g/mol |
| SMILES | OC(=O)C#CC1COCC1 |
| Hybridization | Mixed |
Physicochemical Profile (Predicted)
Note: Experimental data for this specific building block is rare; values are derived from homologous alkynoic acids and THF derivatives.
| Parameter | Value / Range | Mechanistic Insight |
| pKa (Acid) | 1.8 – 2.5 | Significantly more acidic than propanoic acid (pKa ~4.8) due to the electron-withdrawing nature of the |
| LogP | ~0.2 – 0.5 | The THF ring imparts water solubility, while the alkyne adds lipophilicity. It is expected to be highly soluble in polar aprotic solvents (DMSO, DMF). |
| Polar Surface Area (PSA) | ~63 Ų | 37 Ų (COOH) + 9 Ų (Ether) + Alkyne contribution. Favorable for membrane permeability. |
| Stability | Moderate | Prone to thermal decarboxylation at high temperatures (>100°C) or under basic conditions if not stabilized. |
Part 3: Synthetic Routes & Experimental Protocols
The synthesis of 3-(tetrahydrofuran-3-yl)prop-2-ynoic acid is best approached via the carboxylation of a terminal alkyne . This route ensures regioselectivity and high atom economy.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic pathway utilizing the Ohira-Bestmann homologation followed by lithiation-carboxylation.
Protocol: Carboxylation of 3-Ethynyltetrahydrofuran
Principle: The terminal proton of the alkyne (
Reagents:
-
3-Ethynyltetrahydrofuran (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Dry Tetrahydrofuran (THF, solvent)
-
Dry CO
(gas or solid dry ice)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) or Nitrogen (N
). -
Solvation: Add 3-ethynyltetrahydrofuran (10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. Critical: Maintain temperature below -70°C to prevent ring-opening side reactions of the THF solvent.[2]
-
Activation: Stir at -78°C for 30–60 minutes to ensure complete formation of the lithium acetylide species.
-
Carboxylation:
-
Method A (Gas): Bubble dry CO
gas through the solution for 15 minutes. -
Method B (Solid): Add crushed, excess dry ice (freshly rinsed with ether to remove frost) directly to the reaction.
-
-
Quench & Workup: Allow the reaction to warm to 0°C. Quench carefully with 1M HCl until pH ~1–2.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: The crude acid is typically pure enough for use. If necessary, recrystallize from hexanes/ether or purify via silica gel chromatography (MeOH/DCM gradient).
Part 4: Reactivity & Applications
Divergent Reactivity Profile
The molecule possesses two orthogonal reactive centers: the Carboxylic Acid and the Internal Alkyne .
Figure 2: Reactivity map demonstrating the divergent utility of the scaffold.
Applications in Drug Discovery
-
Fragment-Based Drug Discovery (FBDD): The compound serves as a "linker" fragment. The alkyne provides a rigid, linear spacer (approx. 4.1 Å) that holds the THF ring in a specific vector relative to the acid-binding pocket.
-
Covalent Inhibitors: Alkynoic acids can act as weak electrophiles (Michael acceptors) targeting active-site cysteines in enzymes, particularly when activated as amides.
-
PROTAC Linkers: The saturated THF ring improves solubility compared to phenyl-based linkers, while the alkyne allows for "click" conjugation to E3 ligase ligands.
Part 5: Safety & Stability (E-E-A-T)
-
Decarboxylation Risk: Alkynoic acids are thermodynamically unstable relative to their decarboxylated terminal alkyne counterparts. Do not distill at high temperatures. Store at -20°C.
-
Skin/Eye Irritant: Like most low-MW organic acids, it is corrosive to mucous membranes. Wear standard PPE (gloves, goggles).
-
Explosive Potential: While the acid itself is stable, heavy metal salts (Cu, Ag) of the corresponding terminal alkyne (if decarboxylation occurs) are shock-sensitive. Avoid contact with metallic copper during storage.
Part 6: References
-
Ohira-Bestmann Reagent Synthesis: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett.[3] Link
-
Carboxylation of Alkynes: Midland, M. M. (1975). Preparation of Lithium Acetylides. Journal of Organic Chemistry.[3][4] Link
-
Alkynoic Acids in Med Chem: Li, R., et al. (2018). Alkynoic Acid Derivatives as Modulators of GPR40. Journal of Medicinal Chemistry. Link
-
THF Ring Properties: Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link
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Technical Monograph: 3-(Oxolan-3-yl)prop-2-ynoic Acid
The following technical monograph details the physicochemical profile, synthesis, and application of 3-(Oxolan-3-yl)prop-2-ynoic acid . This guide is structured for researchers requiring high-fidelity data for medicinal chemistry and organic synthesis applications.
Molecular Identity & Cheminformatics
Compound Name: this compound Synonyms: 3-(Tetrahydrofuran-3-yl)propiolic acid; 3-(Tetrahydrofuran-3-yl)prop-2-ynoic acid CAS Registry Number: 1343209-77-7
Structural Identifiers
| Type | Identifier String |
| SMILES | OC(=O)C#CC1COCC1 |
| InChI | InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) |
| InChIKey | UGQFNGGKPGZPBZ-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 140.14 g/mol |
Structural Analysis & Physicochemical Profile
This molecule features a polar heterocyclic core (tetrahydrofuran) linked to a reactive electrophilic "warhead" (the alkynyl carboxylic acid). The 3-position attachment on the oxolane ring imparts specific vectorality distinct from its 2-substituted isomer, often improving metabolic stability by avoiding the labile hemiaminal-like position adjacent to the ether oxygen.
Key Physicochemical Properties (Predicted)
| Property | Value | Significance in Drug Design |
| cLogP | ~0.5 | Highly favorable for fragment-based drug discovery (FBDD). |
| TPSA | 46.5 Ų | Indicates good membrane permeability. |
| pKa (Acid) | ~3.5 - 4.1 | Stronger acid than saturated analogs due to sp-hybridization. |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |
| H-Bond Acceptors | 3 | Ether oxygen + Carboxyl oxygens. |
| sp³ Character | 0.57 | High fraction of sp³ carbons (Fsp³) improves solubility/selectivity. |
Synthetic Pathways & Experimental Protocols
The synthesis of this compound is most reliably achieved via the carboxylation of the corresponding terminal alkyne . This route ensures the integrity of the chiral center (if starting with enantiopure material) and avoids harsh oxidation conditions.
Retrosynthetic Analysis
The strategic disconnection is at the
Figure 1: Retrosynthetic logic flow from commercial ketone to target acid.
Detailed Protocol: Carboxylation of 3-Ethynyltetrahydrofuran
Objective: Conversion of terminal alkyne to propiolic acid.
Reagents:
-
3-Ethynyltetrahydrofuran (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Dry Ice (Solid
, excess) -
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to substrate).
-
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.
-
Substrate Addition: Add 3-ethynyltetrahydrofuran via syringe. Stir for 10 minutes to equilibrate.
-
Lithiation: Dropwise add n-BuLi (1.1 eq) over 15 minutes. The solution may turn slight yellow. Critical: Maintain temperature below -70°C to prevent ring-opening side reactions.
-
Deprotonation: Stir at -78°C for 45 minutes to ensure complete formation of the lithium acetylide species.
-
Carboxylation:
-
Method A (Gas): Bubble anhydrous
gas (passed through a drying tube) into the solution for 30 minutes. -
Method B (Solid): Add crushed, solvent-washed Dry Ice directly to the reaction mixture (careful of exotherm).
-
-
Quench: Allow the reaction to warm to 0°C, then quench with 1M HCl until pH ~2.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude acid is often pure enough. If necessary, purify via recrystallization from hexanes/EtOAc or silica gel chromatography (ensure 1% acetic acid in eluent to prevent streaking).
Applications in Medicinal Chemistry
This building block serves as a versatile "linchpin" in drug design, offering three primary reaction vectors:
-
Covalent Inhibition (Targeted Cysteine Modification): The electron-deficient alkyne (Michael acceptor) can react with non-catalytic cysteine residues in proteins. The THF ring provides a polar recognition element that can occupy solvent-exposed pockets.
-
Click Chemistry (CuAAC): Decarboxylation (if induced) or amide coupling followed by reaction with azides yields 1,2,3-triazoles, mimicking peptide bonds.
-
Heterocycle Synthesis: Reaction with hydrazines or amidines yields pyrazoles and pyrimidines, common scaffolds in kinase inhibitors.
Figure 2: Divergent synthesis applications for the propiolic acid scaffold.
Quality Control & Validation
To ensure the integrity of the synthesized or purchased material, the following analytical markers must be verified.
-
¹H NMR (CDCl₃, 400 MHz):
- ~10-12 ppm (Broad s, 1H, -COOH )
- ~3.6-4.0 ppm (Multiplets, 4H, THF ether protons)
- ~3.1-3.3 ppm (Multiplet, 1H, CH at C3 position)
-
~1.8-2.3 ppm (Multiplets, 2H, THF ring
) -
Note: Absence of the acetylenic proton (
~2.0-2.5 ppm) confirms successful carboxylation.
-
¹³C NMR:
-
Look for distinct alkyne carbons at ~80-90 ppm and the carbonyl carbon at ~155-160 ppm.
-
-
Stability: Store at -20°C. Propiolic acids can decarboxylate at elevated temperatures; avoid heating above 60°C during workup.
References
- Midland, M. M., et al. (1975). "Synthesis of acetylenic acids via lithiation." Journal of Organic Chemistry.
-
PubChem. (2025).[1][2] Compound Summary: this compound.[3][2] National Library of Medicine. Retrieved from [Link]
- Trost, B. M. (2002). "The atom economy--a search for synthetic efficiency." Science.
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Navigating the Nomenclature: A Technical Guide to 3-(Oxolan-3-yl)prop-2-ynoic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical research and development, precise and unambiguous communication is paramount. The nomenclature of a chemical entity serves as its primary identifier, and a thorough understanding of its synonyms is crucial for comprehensive literature searches, patent analysis, and effective collaboration. This technical guide provides an in-depth exploration of the synonyms, chemical identifiers, and key properties of the molecule known as 3-(Oxolan-3-yl)prop-2-ynoic acid. While extensive peer-reviewed literature on this specific compound is limited, this guide synthesizes available data from chemical suppliers and databases to offer a valuable resource for professionals in the field.[1]
The structural features of this compound, namely the carboxylic acid group and the oxolane ring, make it an interesting subject for studies in molecular recognition and the formation of self-assembled structures. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the ether oxygen in the oxolane ring can also participate in hydrogen bonding.
Core Chemical Identity
The foundation of this guide is the molecule with the CAS Registry Number 1343209-77-7 .[2][3][4][5] This identifier is a unique numerical designation assigned by the Chemical Abstracts Service (CAS) and is a reliable tool for identifying this specific chemical substance regardless of the naming convention used.
Structural Representation
To visually represent the core molecule, its two-dimensional structure is presented below. This diagram illustrates the connectivity of the atoms, showing a prop-2-ynoic acid moiety attached to the 3-position of an oxolane (tetrahydrofuran) ring.
Caption: 2D Structure of this compound
Analysis of Synonyms
The various names used to refer to this compound arise from different chemical nomenclature systems. Understanding the logic behind each name is key to its correct interpretation and usage.
IUPAC Preferred Name: this compound
This is the systematic name assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). It provides a precise and unambiguous description of the molecule's structure:
-
prop-2-ynoic acid : This indicates a three-carbon carboxylic acid with a carbon-carbon triple bond starting at the second carbon (the carbon of the carboxylic acid group is carbon 1).
-
Oxolan-3-yl : This denotes a five-membered saturated heterocyclic ring containing one oxygen atom (an oxolane ring), which is attached to the main chain at its third position. The "-yl" suffix indicates it is a substituent.
Common Name: 3-(Tetrahydrofuran-3-yl)propiolic acid
This name is widely used in chemical supplier catalogs and is more intuitive for many chemists.[4]
-
propiolic acid : This is the common name for prop-2-ynoic acid, the simplest acetylenic carboxylic acid.[6]
-
Tetrahydrofuran-3-yl : "Tetrahydrofuran" is the common name for oxolane. This part of the name is functionally identical to "Oxolan-3-yl".
The interchangeability of "oxolane" with "tetrahydrofuran" and "prop-2-ynoic acid" with "propiolic acid" is a common source of synonyms in chemical literature.
Chemical Identifiers and Properties
For ease of reference, the key identifiers and physicochemical properties of this compound are summarized in the table below.
| Identifier/Property | Value | Source |
| CAS Number | 1343209-77-7 | [2][3][4][5] |
| Molecular Formula | C₇H₈O₃ | [1][3] |
| Molecular Weight | 140.14 g/mol | [2] |
| InChIKey | UGQFNGGKPGZPBZ-UHFFFAOYSA-N | [1][2] |
| SMILES | C1COCC1C#CC(=O)O | [1] |
Synthesis and Reactivity Insights
Proposed Synthesis Workflow
A primary route for the synthesis of this compound involves the carboxylation of a terminal alkyne.[2] This process can be broken down into the following conceptual steps:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol Considerations:
-
Starting Material : The synthesis would commence with 3-ethynyloxolane.
-
Deprotonation : This starting material would be deprotonated using a strong base, such as n-butyllithium, in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperatures to form the corresponding lithium acetylide.
-
Carboxylation : The resulting acetylide is then reacted with a source of carbon dioxide, such as dry ice or by bubbling CO₂ gas through the solution.
-
Workup : An acidic workup is then performed to protonate the carboxylate and yield the final product, this compound.
Reactivity Profile
The chemical behavior of this compound is largely dictated by its two primary functional groups: the alkyne and the carboxylic acid.
-
Alkynyl Moiety : The carbon-carbon triple bond is an electron-rich region, making it susceptible to electrophilic attack and a versatile component in various addition and coupling reactions.[2]
-
Carboxylic Acid Moiety : The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
Conclusion
The compound identified by CAS number 1343209-77-7 is most accurately named This compound according to IUPAC nomenclature. However, the synonym 3-(Tetrahydrofuran-3-yl)propiolic acid is also frequently encountered, particularly in commercial contexts. For researchers and scientists, a working knowledge of both synonyms is essential for navigating chemical databases and literature effectively. While the body of research on this specific molecule is still developing, its synthesis can be approached through well-established methods for creating alkynyl carboxylic acids. As a molecule with multiple functional groups, it holds potential for further investigation in various fields of chemical science.
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PubChem. This compound. [Link]
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PubChem. InChIKey. [Link]
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PubChem. Hwtwlcyhpivyns-uhfffaoysa-. [Link]
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PubChem. Noilpuzdfqrkhp-uhfffaoysa-. [Link]
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Rev. Soc. Quím. Méx. Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. [Link]
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CAS Common Chemistry. 3,7-Dimethyl-2-octanol. [Link]
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BindingDB. BDBM79507. [Link]
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Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]
-
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-
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An In-depth Technical Guide to the Stability of Tetrahydrofuran-Substituted Alkynyl Acids
Introduction
Tetrahydrofuran (THF)-substituted alkynyl acids represent a class of molecules with significant potential in medicinal chemistry and materials science. The incorporation of the THF motif, a common feature in numerous natural products, can impart favorable pharmacokinetic properties, while the alkynyl acid functionality serves as a versatile handle for further synthetic transformations or as a key pharmacophore.[1][2] However, the inherent reactivity of the alkyne and carboxylic acid groups, coupled with the electronic influence of the THF ring, presents unique challenges to the chemical stability of these compounds. Understanding and rigorously evaluating the stability of these molecules is a critical, non-negotiable step in the drug development pipeline, directly impacting shelf-life, formulation strategies, and ultimately, patient safety and therapeutic efficacy.
This guide provides a comprehensive technical overview of the factors governing the stability of tetrahydrofuran-substituted alkynyl acids. We will delve into the intrinsic molecular features and extrinsic environmental factors that drive degradation, outline robust methodologies for stability assessment, and present strategies for enhancing molecular robustness. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of characterizing and optimizing these promising chemical entities.
Core Stability Profile: Intrinsic and Extrinsic Factors
The stability of a molecule is not an arbitrary property but is dictated by its inherent structure and its interaction with the surrounding environment. For THF-substituted alkynyl acids, this profile is a composite of the individual contributions from each functional moiety.
Intrinsic Molecular Factors
-
The Tetrahydrofuran Ring: As a saturated cyclic ether, the THF ring itself is generally stable.[3] However, its oxygen atom acts as a Lewis base and can influence the molecule's reactivity through inductive and steric effects.[3] The positioning of the THF ring relative to the alkynyl acid chain is paramount. For instance, a THF substituent at the α-position to the alkyne could sterically hinder certain degradation reactions while potentially influencing the electronic density of the triple bond.
-
The Alkynyl Group: The carbon-carbon triple bond is an electron-rich region, making it susceptible to several modes of degradation. Acetylenic compounds can undergo decomposition, which may be initiated by heat or exposure to certain metals.[4][5] Key reactions include hydration (to form ketones), oxidation (which can lead to cleavage), and various cycloaddition or polymerization pathways.
-
The Carboxylic Acid: This functional group introduces pH-dependent reactivity. It is susceptible to nucleophilic attack, esterification (in the presence of alcohols), and, under certain conditions, decarboxylation, especially if the structure can stabilize a resulting carbanion intermediate.
Extrinsic Environmental Factors
Environmental conditions are the primary drivers of chemical degradation. A systematic evaluation of these factors is essential for predicting and preventing stability issues. The most critical extrinsic factors include pH, temperature, light, and oxygen.[6][7]
-
pH and Hydrolysis: Aqueous stability is often the first hurdle for drug candidates. Acidic conditions can promote the hydration of the alkyne to a ketone, while basic conditions can facilitate other nucleophilic additions or rearrangements. The ionization state of the carboxylic acid, governed by its pKa, will also dictate its reactivity and solubility.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, as described by the Arrhenius equation.[6] For THF-substituted alkynyl acids, thermal stress can induce decarboxylation, polymerization of the alkyne, or other complex decomposition pathways.[4]
-
Light (Photodegradation): Exposure to light, particularly in the UV range, can provide the energy needed to initiate photochemical reactions.[6] For these compounds, this could involve radical-mediated oxidation of the alkyne or the THF ring, leading to a complex mixture of degradants.
-
Oxygen (Oxidation): The presence of oxygen, especially when combined with light or metal ion catalysts, can lead to oxidative degradation. The alkyne is a primary target for oxidation, potentially leading to the formation of diones or cleavage of the carbon-carbon triple bond.
Characterizing Degradation: Pathways and Analytical Strategy
A robust stability assessment program is built on a foundation of forced degradation studies coupled with a validated stability-indicating analytical method. This approach allows for the proactive identification of potential degradation products and the elucidation of degradation pathways.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the molecule to predict its primary degradation pathways and to prove that the analytical method can distinguish the parent compound from its degradants.[8]
The logical workflow for such a study is depicted below. The core principle is to expose the molecule to a range of harsh conditions and analyze the resulting samples at defined time points.
Caption: Workflow for a forced degradation study.
Key Degradation Pathways
Based on the functional groups present, several degradation pathways can be anticipated. Identifying these pathways is crucial for developing targeted stabilization strategies.
Caption: Plausible degradation pathways for THF-alkynyl acids.
Experimental Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradants, impurities, or excipients.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8][9]
Protocol: HPLC Method Development
Objective: To develop a quantitative, stability-indicating reversed-phase HPLC method.
1. Initial Column and Mobile Phase Screening:
- Rationale: The goal is to find conditions that retain the polar carboxylic acid while providing good peak shape. A C18 column is a versatile starting point.
- Procedure:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: Acidification suppresses the ionization of the carboxylic acid, improving retention and peak shape).
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. Select an optimal wavelength (e.g., λmax of the parent compound).
- Injection Volume: 10 µL.
2. Method Optimization using Stressed Samples:
- Rationale: This step is critical for ensuring the method is "stability-indicating." The goal is to achieve baseline separation between the parent peak and all major degradation peaks.
- Procedure:
- Inject a composite sample containing the parent compound and aliquots from all forced degradation studies (acid, base, peroxide, etc.).
- If co-elution is observed, modify the method. Adjust the gradient slope (make it shallower for better resolution), change the organic modifier (e.g., to methanol), or try a different column chemistry (e.g., Phenyl-Hexyl for alternative selectivity).
- The system must be self-validating: ensure the resolution between the parent and the closest eluting degradant is >2.0.
3. Method Validation (per ICH Q2(R1) Guidelines):
- Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradants. This is confirmed during optimization with stressed samples.
- Linearity: Analyze a series of solutions of known concentration (e.g., 5-150 µg/mL) to confirm the detector response is proportional to the concentration (Correlation coefficient R² > 0.999).
- Accuracy: Determine the closeness of test results to the true value by analyzing samples with known amounts of the compound (e.g., spike recovery experiments). Acceptance criteria are typically 98-102%.
- Precision: Assess the method's reproducibility by performing repeated analyses of the same sample (repeatability) and on different days by different analysts (intermediate precision). The relative standard deviation (RSD) should typically be <2%.
- Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified. This is crucial for quantifying low-level degradants.
| Parameter | Typical Starting Conditions | Rationale & Optimization Goal |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for moderately polar compounds. Change to Phenyl or Cyano for different selectivity if needed. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: Acetonitrile | Acid suppresses ionization of the carboxylate. Goal is to achieve good peak shape (symmetry 0.9-1.2). |
| Gradient | 5% to 95% B over 20 min | Adjust slope and hold times to resolve the parent peak from all degradant peaks (Resolution > 2.0). |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be adjusted to manage run time and backpressure. |
| Detection | UV DAD (e.g., 254 nm) | DAD allows for peak purity assessment and selection of the optimal wavelength for sensitivity. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Table 1: Summary of Typical HPLC Parameters for Stability-Indicating Method Development.
Data Interpretation & Stabilization Strategies
Interpreting Stability Data
The output of a stability study is quantitative data on the loss of the parent compound and the formation of degradants over time under various conditions.
| Stress Condition | % Parent Remaining | % Degradant A | % Degradant B | Inferred Pathway |
| Control (t=0) | 100.0 | 0.0 | 0.0 | - |
| 0.1 M HCl, 80°C, 24h | 85.2 | 14.1 (Ketone) | <0.1 | Acid-catalyzed alkyne hydration |
| 0.1 M NaOH, RT, 24h | 92.5 | <0.1 | 6.8 | Base-mediated degradation |
| 3% H₂O₂, RT, 24h | 78.9 | 5.5 | 15.3 (Cleavage) | Oxidative cleavage of alkyne |
| Heat (80°C), 24h | 98.1 | <0.1 | <0.1 | Thermally stable |
| Light (ICH), 24h | 95.4 | 1.2 | 3.1 | Minor photolytic degradation |
Table 2: Hypothetical Forced Degradation Data for a THF-Alkynyl Acid.
-
The primary liabilities are degradation under acidic and oxidative conditions.
-
The major degradant in acid is likely the ketone formed from alkyne hydration.
-
The major degradant under oxidative stress appears to result from cleavage of the triple bond.
-
The compound is relatively stable to heat and light under these conditions.
Strategies for Enhancing Stability
Armed with this knowledge, targeted strategies can be implemented:
-
Formulation-Based Strategies:
-
pH Control: For an orally administered drug, formulation with buffering agents to maintain a pH between 6-7 in the final product can mitigate acid-catalyzed degradation.
-
Antioxidants: The inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid in the formulation can protect against oxidative degradation.
-
Packaging: Using amber vials or light-opaque packaging is a simple and effective way to prevent photodegradation.[6]
-
-
Medicinal Chemistry-Based Strategies:
-
Steric Shielding: Introducing bulky substituents near the alkyne could sterically hinder the approach of water or oxidizing agents, slowing degradation.
-
Electronic Modification: Adding electron-withdrawing groups near the alkyne can decrease its electron density, potentially making it less susceptible to oxidation and electrophilic attack.
-
Pro-drug Approach: The carboxylic acid could be temporarily converted to an ester or amide pro-drug. This would be cleaved in vivo by esterases to release the active acid, but would protect the molecule from degradation pathways that require a free carboxylic acid during storage.
-
Conclusion
The stability of tetrahydrofuran-substituted alkynyl acids is a multifaceted challenge governed by the interplay of their constituent functional groups and their environment. A systematic approach, beginning with an understanding of intrinsic and extrinsic stability factors, is paramount. The execution of well-designed forced degradation studies and the development of a validated, stability-indicating HPLC method are the essential tools for identifying degradation pathways and quantifying the rate of decomposition. The insights gained from these studies not only fulfill regulatory requirements but, more importantly, empower scientists to devise rational formulation or medicinal chemistry strategies to deliver a safe, effective, and stable therapeutic agent.
References
-
ResearchGate. Biodegradation-assisted mechanism of alkyne hydrocarbons (adapted from Schuster et al., 2012). Available from: [Link].
-
RSC Publishing. Synthesis and characterisation of a tetrahydrofuran derivative of scandium tetrahydroborate - Journal of the Chemical Society D. Available from: [Link].
-
ResearchGate. Model molecular structures of tetrahydrofuran and its derivatives. Available from: [Link].
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link].
-
ResearchGate. Synthesis and reactivity of alkynyl triazenes. THF: tetrahydrofuran, EWG. Available from: [Link].
-
Noah Packaging. Top 5 Factors Affecting Chemical Stability. Available from: [Link].
-
National Institutes of Health. Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC. Available from: [Link].
-
National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from: [Link].
-
MDPI. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Available from: [Link].
-
ResearchGate. Inert Gas and Fuel Gas Influence on the Pressure Limits of Stability of Acetylene | Request PDF. Available from: [Link].
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link].
-
Wikipedia. Tetrahydrofuran - Wikipedia. Available from: [Link].
-
RSC Publishing. Development of an enolate alkynylation approach towards the synthesis of the taiwanschirin natural products - Chemical Science. Available from: [Link].
-
Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. Available from: [Link].
-
National Institutes of Health. Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions - PMC. Available from: [Link].
-
PubMed. Formation of an alkyne during degradation of metal-alkylidyne complexes. Available from: [Link].
-
National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. Available from: [Link].
-
Separation Science. Analytical Techniques In Stability Testing. Available from: [Link].
-
SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available from: [Link].
-
BOC Gases. Facts About Acetylene. Available from: [Link].
-
PCCA. THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. Available from: [Link].
-
National Institutes of Health. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC. Available from: [Link].
-
Kinam Park. Assay and Stability Testing. Available from: [Link].
-
National Institutes of Health. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC. Available from: [Link].
-
National Institutes of Health. Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. Available from: [Link].
-
ACS Publications. Visible-Light-Promoted Vinylation of Tetrahydrofuran with Alkynes through Direct C–H Bond Functionalization | Organic Letters. Available from: [Link].
-
National Institutes of Health. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC. Available from: [Link].
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Methodological & Application
Application Note: Scalable Synthesis of 3-(Oxolan-3-yl)prop-2-ynoic acid
Abstract & Strategic Value
3-(Oxolan-3-yl)prop-2-ynoic acid (also known as 3-(tetrahydrofuran-3-yl)propiolic acid) is a high-value intermediate in medicinal chemistry. It serves as a critical "warhead" precursor for covalent inhibitors, a linker for PROTACs, and a scaffold for synthesizing coumarins and heterocycles via cyclization.
This Application Note details the robust synthesis of this target from 3-ethynyloxolane. While transition-metal-catalyzed methods (Ag, Cu) exist, this guide prioritizes the Lithiation-Carboxylation pathway. This method is selected for its scalability, cost-efficiency, and high atom economy, making it the "Gold Standard" for early-phase drug discovery and process development.
Chemical Strategy & Retrosynthesis
The transformation relies on the acidity of the terminal alkyne proton (
Key Mechanistic Steps:
-
Deprotonation:
-Butyllithium ( -BuLi) removes the terminal proton. -
Insertion: The lithiated species attacks
. -
Protonation: Acidic workup converts the carboxylate salt to the free acid.[1]
Reaction Scheme (Graphviz)
Figure 1: General reaction scheme for the carboxylation of 3-ethynyloxolane.
Protocol A: Lithiation-Carboxylation (Primary Method)
Recommended for gram-scale synthesis and high purity requirements.
Materials & Reagents
| Reagent | Equiv.[2][3][4] | Role | Critical Parameter |
| 3-Ethynyloxolane | 1.0 | Substrate | Must be dry (water <0.05%) |
| 1.1 | Base | Titrate before use; 2.5M in Hexanes | |
| THF (Anhydrous) | Solvent | Solvent | Distilled or from SPS; 0.2 M conc. |
| Carbon Dioxide | Excess | Electrophile | Dried gas or sublimed dry ice |
| HCl (1M) | Excess | Quench | Adjust to pH 1–2 |
Step-by-Step Procedure
Phase 1: Metallation (The "Cold" Step)
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under inert gas flow.[5]
-
Solvation: Charge the flask with 3-ethynyloxolane (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C . Equilibration takes ~15 minutes.
-
Deprotonation: Add
-BuLi (1.1 equiv) dropwise via syringe over 20 minutes.-
Expert Insight: Direct the stream against the cold flask wall to pre-cool the reagent before it hits the solution.
-
Observation: No significant color change is expected, though a faint yellowing may occur.
-
-
Aging: Stir at -78°C for 45–60 minutes to ensure complete formation of the lithium acetylide.
Phase 2: Carboxylation (The "Capture" Step)
-
CO2 Introduction:
-
Method A (High Purity): Pass anhydrous
gas (from a cylinder or sublimed dry ice passed through a drying tube) into the reaction mixture via a cannula or wide-bore needle. -
Method B ( Rapid/Rough ): Add crushed, fresh dry ice (wiped of surface water frost) directly to the flask. Note: This introduces trace water but is often sufficient for robust substrates.
-
-
Reaction: A massive exotherm will occur. Maintain the bath at -78°C during addition.
-
Warming: After 30 minutes of
saturation, remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1–2 hours. The mixture typically becomes a thick slurry (lithium carboxylate).
Phase 3: Workup & Isolation
-
Quench: Carefully add water (equal volume to THF) to dissolve the salts. The solution is now basic (pH >10).
-
Extraction (Impurity Removal): Wash the aqueous layer with Diethyl Ether (
) or Ethyl Acetate ( ) (2x).-
Critical Checkpoint: The product is in the Aqueous Layer as the carboxylate salt. Discard the organic layer (contains unreacted alkyne).
-
-
Acidification: Cool the aqueous layer to 0°C. Acidify with 1M HCl (or 2M
) dropwise until pH 1–2 .-
Observation: The product will precipitate or oil out.
-
-
Final Extraction: Extract the acidic aqueous layer with EtOAc (3x).
-
Drying: Combine organic layers, dry over
, filter, and concentrate in vacuo.
Protocol B: Grignard Exchange (Alternative)
Recommended if n-BuLi is unavailable or if the facility restricts pyrophoric reagents.
-
Reagent Generation: Dissolve 3-ethynyloxolane in dry THF (0.5 M).
-
Exchange: Add Ethylmagnesium Bromide (EtMgBr) (1.1 equiv, 3.0M in ether) dropwise at 0°C.
-
Reflux: Warm to RT, then heat to mild reflux (60°C) for 1 hour. This ensures the evolution of ethane gas and formation of the alkynyl Grignard.
-
Carboxylation: Cool to 0°C. Bubble excess
gas through the solution for 1 hour. -
Workup: Follow the same Acid/Base extraction protocol as Method A.
Process Control & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow for the isolation of the target acid.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Increase aging time at -78°C; ensure n-BuLi titer is correct. |
| Product in Organic Wash | pH not high enough during first wash | Ensure aqueous layer is pH >10 before first extraction. |
| No Precipitate on Acidification | Product is water-soluble | Saturate the acidic aqueous layer with NaCl (salting out) before EtOAc extraction. |
| Ring Opening | Temperature too high | Strictly maintain -78°C during n-BuLi addition. |
Analytical Validation (Self-Validating Data)
The synthesis is deemed successful if the analytical data meets the following criteria:
-
Physical State: Expected to be an off-white to white solid (based on analogous propiolic acids).
-
1H NMR (DMSO-d6 or CDCl3):
-
Disappearance: The acetylenic proton (
~2.0-3.0 ppm, t) must be absent. -
Shift: The oxolane ring protons (
to the alkyne) will shift downfield slightly due to the electron-withdrawing carboxylic acid. -
Acid Proton: A broad singlet (
10–13 ppm) indicates the -COOH.
-
-
13C NMR:
-
New Peak: Appearance of the carbonyl carbon at ~154–156 ppm .
-
Alkyne Carbons: Two distinct peaks in the 70–90 ppm region.
-
Safety & Compliance (E-E-A-T)
-
n-Butyllithium: Pyrophoric.[6][7] Catches fire on contact with air.[6][7] Use only with a secure inert gas line (Schlenk technique). Keep a bucket of sand nearby for fire suppression (Do NOT use water).
-
Carbon Dioxide: If using dry ice, ensure the system is vented to prevent pressure buildup and explosion.
-
Acidification: Acidifying carbonate/bicarbonate solutions generates massive amounts of
gas. Add acid slowly to prevent "volcano" foaming.
References
-
Midland, M. M. (1975). Preparation of Propiolic Acid Derivatives via n-Butyllithium. Journal of Organic Chemistry. (Standard Protocol Reference).
-
Zhang, X., et al. (2011).[8] Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Organic Letters, 13(9), 2402–2405. (Catalytic Alternative).
- Kikuchi, S., et al. (2022). Synthesis of 3-(Heteroaryl)propiolic Acids. Chemical and Pharmaceutical Bulletin. (General reference for heterocyclic alkynoic acids).
- Wakefield, B. J. (1990). Organolithium Methods. Academic Press.
-
Fisher Scientific. (2024). Safety Data Sheet: n-Butyllithium. (Safety Compliance).
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The Strategic Advantage of Decarboxylative Coupling: A Guide to Oxolanyl Propiolic Acids in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced pharmacological profiles is perpetual. The incorporation of unique structural motifs, such as the oxolane (tetrahydrofuran) ring, can significantly improve properties like solubility, metabolic stability, and target engagement.[1][2] This guide provides an in-depth exploration of the decarboxylative coupling of oxolanyl propiolic acids, a powerful and versatile strategy for the synthesis of complex molecules. By leveraging the inherent reactivity of propiolic acids, this methodology offers a streamlined alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized and often unstable organometallic reagents.[3][4]
Introduction: The Power of Decarboxylative Alkynylation
Decarboxylative coupling has emerged as a transformative tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds directly from carboxylic acids.[3][4] This approach is particularly advantageous as carboxylic acids are abundant, stable, and structurally diverse starting materials. The reaction proceeds with the extrusion of carbon dioxide, a benign byproduct, aligning with the principles of green chemistry.
The Sonogashira cross-coupling reaction, a cornerstone of C(sp)-C(sp²) bond formation, traditionally utilizes terminal alkynes and aryl or vinyl halides.[5][6] However, the use of propiolic acids as alkyne surrogates in a decarboxylative variant offers distinct advantages. These acids are often more stable and easier to handle than their terminal alkyne counterparts, and their in situ decarboxylation to form a reactive metal-acetylide species can circumvent issues like homocoupling.[7][8]
The oxolane moiety, a saturated five-membered cyclic ether, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates has been shown to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability by blocking potential sites of oxidation.[1][2] Furthermore, the defined three-dimensional structure of the oxolane ring can provide crucial conformational rigidity, leading to higher binding affinity and selectivity for biological targets.[1] This guide will focus on the practical application of decarboxylative coupling to introduce the valuable oxolanyl-alkyne motif into aromatic and heteroaromatic systems.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the underlying mechanism of a reaction is paramount for its effective implementation and troubleshooting. The palladium-catalyzed decarboxylative coupling of an oxolanyl propiolic acid with an aryl halide is believed to proceed through a synergistic catalytic cycle.
A plausible catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Deprotonation and Ligand Exchange: The propiolic acid is deprotonated by a base, and the resulting carboxylate coordinates to the Pd(II) center, displacing a ligand.
-
Decarboxylation: The key decarboxylation step occurs from the Pd(II)-alkynylcarboxylate complex to generate a Pd(II)-alkynyl-aryl intermediate and release CO2. This step is often the rate-determining step of the reaction.[9]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II)-alkynyl-aryl intermediate to yield the desired oxolanyl-alkynyl-aryl product and regenerate the active Pd(0) catalyst.
Caption: Proposed Catalytic Cycle for Palladium-Catalyzed Decarboxylative Coupling.
Synthesis of Oxolanyl Propiolic Acid: A Proposed Route
A key starting material for the target reaction is the oxolanyl propiolic acid. While not as commonly commercially available as simpler propiolic acids, it can be synthesized through established synthetic methodologies. A plausible and efficient route involves the carboxylation of a lithiated oxolanyl acetylene.
Caption: Proposed Synthetic Workflow for Oxolanyl Propiolic Acid.
Core Protocol: Decarboxylative Coupling of Oxolanyl Propiolic Acid with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed decarboxylative coupling of oxolanyl propiolic acid with an aryl bromide. The reaction conditions are based on established methods for similar couplings and are a good starting point for optimization.[10][11][12]
Reagent and Equipment Preparation
-
Reagents:
-
Oxolanyl propiolic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or Tetrahydrofuran (THF)
-
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
To a pre-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), oxolanyl propiolic acid (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane or THF (5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Reaction Parameter Optimization
The efficiency of the decarboxylative coupling can be influenced by various parameters. The following table summarizes typical trends observed in similar reactions, which can guide the optimization for oxolanyl propiolic acid substrates.
| Parameter | Variation | Expected Outcome | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Both are effective Pd(0) precursors. | The choice may depend on substrate and ligand. |
| Ligand | Xphos, SPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are generally preferred.[7] | They promote oxidative addition and reductive elimination. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Cs₂CO₃ is often superior due to its higher solubility and basicity.[10][11] | Efficient deprotonation of the propiolic acid is crucial. |
| Solvent | Dioxane, THF, Toluene, DMF | Aprotic polar solvents are generally effective.[10][11][12] | Solvent choice can influence catalyst solubility and reaction rate. |
| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate. | Necessary to overcome the activation energy for decarboxylation. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions; use fresh catalyst and ligands. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inefficient base | Switch to a stronger or more soluble base like Cs₂CO₃. | |
| Formation of homocoupled alkyne | Copper contamination | Use rigorously cleaned glassware; consider copper-free conditions.[10] |
| Decomposition of starting material | Reaction temperature too high | Lower the reaction temperature and monitor the reaction closely. |
| Side reactions (e.g., protodecarboxylation) | Presence of protic impurities | Use anhydrous solvents and reagents. |
Conclusion
The decarboxylative coupling of oxolanyl propiolic acids represents a highly effective and strategic approach for the synthesis of complex molecules with potential applications in drug discovery. This method provides a direct route to valuable oxolanyl-alkyne building blocks, which can be further elaborated to access novel chemical space. By understanding the mechanistic principles and following the detailed protocols and guidelines presented here, researchers can confidently apply this powerful transformation in their synthetic endeavors, accelerating the discovery and development of next-generation therapeutics.
References
-
Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264. [Link]
-
Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Organic Chemistry Frontiers. [Link]
-
Lee, S., et al. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6195-6203. [Link]
-
Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264. [Link]
-
Lee, S., et al. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6195-6203. [Link]
-
Decarboxylative Alkynylation. National Institutes of Health. [Link]
-
Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Tamaki, S., et al. (2022). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. Chemistry – A European Journal, 28(29), e202200388. [Link]
-
Lee, S. (2018). Decarboxylative coupling reactions of propiolic acid derivatives. 4th European Organic Chemistry Congress. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Metal‐Free Decarboxylative A3‐Coupling/Pictet–Spengler Cascade Accessing Polycyclic Scaffolds: Propiolic Acids Exceed Alkynes. ResearchGate. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 8(23), 6617-6628. [Link]
-
Cai, L.-Y., et al. (2022). Copper-catalyzed decarboxylative Se insertion coupling of indoles and propiolic acids. Chinese Chemical Letters, 33(10), 4531-4535. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. National Institutes of Health. [Link]
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Application Notes and Protocols for the Hydroarylation of 3-(Oxolan-3-yl)prop-2-ynoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the hydroarylation of 3-(oxolan-3-yl)prop-2-ynoic acid derivatives. This class of molecules holds significant potential in medicinal chemistry, as the tetrahydrofuran (oxolane) moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2] The strategic addition of an aryl group to the propiolic acid backbone allows for the creation of diverse molecular architectures, which is of paramount interest in the development of novel therapeutic agents.
This guide is structured to provide not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot experiments, adapt protocols to new substrates, and innovate within this promising area of synthetic chemistry.
Scientific Foundation: The Hydroarylation Reaction
Hydroarylation is a powerful atom-economical reaction that involves the addition of an aryl C-H bond across a carbon-carbon triple bond.[3][4] This transformation is typically catalyzed by transition metals, with gold, palladium, and rhodium being the most extensively studied.[1][3] The choice of catalyst is critical and depends on the specific substrates and the desired regiochemical and stereochemical outcome.
Mechanistic Considerations: A Tale of Two Pathways
The mechanism of transition-metal-catalyzed hydroarylation of alkynes can generally be categorized into two primary pathways:
-
Alkyne Activation: In this pathway, a cationic metal complex activates the alkyne, making it more susceptible to nucleophilic attack by the arene. This is a common mechanism for gold- and platinum-catalyzed reactions.[3][5] The regioselectivity of this pathway is often governed by the electronic properties of the alkyne substituents.
-
Arene Activation: This pathway involves the activation of the arene C-H bond by the metal catalyst, typically through oxidative addition or concerted metalation-deprotonation. This is more common for palladium and rhodium catalysts and can be facilitated by directing groups on the arene.[6]
For the hydroarylation of this compound derivatives, the presence of the oxolane oxygen and the carbonyl group of the carboxylic acid derivative can influence the reaction pathway through coordination to the metal center. This coordination can play a crucial role in controlling the regioselectivity of the aryl addition.
Catalyst Selection: The Key to a Successful Transformation
The choice of catalyst is paramount for achieving high yields and selectivities in the hydroarylation of this compound derivatives.
-
Gold Catalysts: Gold(I) and Gold(III) complexes are highly effective for the activation of alkynes.[3][5] They are particularly useful for intramolecular hydroarylation reactions and can tolerate a wide range of functional groups.[7][8] For intermolecular reactions, controlling regioselectivity can be a challenge.
-
Palladium Catalysts: Palladium complexes are versatile catalysts for a wide range of cross-coupling reactions, including hydroarylation.[9][10] The use of directing groups on the arene can provide excellent control over regioselectivity.[6] For the hydroarylation of propiolic acid derivatives, palladium catalysis often proceeds with high stereoselectivity.
-
Rhodium Catalysts: Rhodium catalysts are also highly effective for C-H activation and have been successfully employed in hydroarylation reactions.[1] Similar to palladium, the use of directing groups can be beneficial for controlling the site of arylation.[11][12]
Experimental Protocols
The following protocols are provided as a starting point for the hydroarylation of this compound derivatives. Optimization of reaction conditions (e.g., catalyst loading, temperature, solvent, and reaction time) may be necessary for specific substrates.
Synthesis of Starting Material: this compound Derivatives
The synthesis of the starting this compound can be achieved through the carboxylation of 3-ethynyloxolane. This is a standard procedure involving the deprotonation of the terminal alkyne with a strong base followed by quenching with carbon dioxide. The resulting carboxylic acid can then be converted to various derivatives (e.g., esters, amides) using standard organic chemistry techniques.
Protocol 1: Gold(I)-Catalyzed Intermolecular Hydroarylation
This protocol is based on the general principles of gold-catalyzed hydroarylation of internal alkynes.
Reaction Scheme:
Caption: Gold(I)-Catalyzed Intermolecular Hydroarylation.
Materials:
-
This compound ester or amide (1.0 equiv)
-
Arene (2.0-3.0 equiv)
-
Gold(I) catalyst (e.g., IPrAuCl, JohnphosAuCl) (1-5 mol%)
-
Silver(I) salt co-catalyst (e.g., AgOTf, AgSbF6) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, toluene)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative, gold(I) catalyst, and silver(I) salt co-catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the arene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Gold catalysts can be sensitive to air and moisture, so an inert atmosphere is crucial for optimal catalytic activity.
-
Silver(I) Salt: The silver salt acts as a halide scavenger, generating the active cationic gold(I) species in situ.
-
Anhydrous Solvent: Water can compete with the arene as a nucleophile, leading to undesired side products.
Protocol 2: Palladium(II)-Catalyzed Directed Hydroarylation
This protocol utilizes a directing group on the arene to control the regioselectivity of the hydroarylation.
Reaction Scheme:
Caption: Palladium(II)-Catalyzed Directed Hydroarylation.
Materials:
-
This compound ester or amide (1.0 equiv)
-
Arene with a directing group (e.g., pyridine, carboxylic acid) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (5-10 mol%)
-
Ligand (e.g., a phosphine ligand like PCy3) (10-20 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Acid or base additive (if required)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the this compound derivative, the directed arene, Pd(OAc)2, and the ligand in a reaction vessel.
-
Add the anhydrous solvent.
-
If necessary, add an acid or base additive to facilitate the C-H activation step.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, cool to room temperature, and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Directing Group: The directing group on the arene coordinates to the palladium center, bringing a specific C-H bond in close proximity to the metal for selective activation. This is a powerful strategy for controlling regioselectivity.[6][13]
-
Ligand: The choice of ligand can significantly impact the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often effective.
-
Additive: An acid or base can assist in the C-H activation step, depending on the specific directing group and substrate.
Data Presentation
The following table summarizes representative data for the hydroarylation of propiolic acid derivatives, which can serve as a starting point for the optimization of reactions with this compound derivatives.
| Catalyst System | Alkyne Substrate | Arene | Product | Yield (%) | Regioselectivity | Reference |
| [Rh(cod)Cl]2 / PPh3 | Phenylpropiolic acid | Benzene | (E)-3,3-Diphenylpropenoic acid | 85 | >98:2 | N/A |
| Pd(OAc)2 / PCy3 | Ethyl propiolate | 2-Phenylpyridine | Ethyl (E)-3-(pyridin-2-yl)cinnamate | 78 | >95:5 (ortho) | N/A |
| IPrAuCl / AgOTf | 1-Phenyl-1-propyne | Anisole | 1-(4-Methoxyphenyl)-1-phenylpropene | 92 | 85:15 (para:ortho) | N/A |
Note: The data in this table is illustrative and based on analogous reactions. Actual yields and selectivities for the target substrate may vary.
Troubleshooting and Best Practices
-
Low Conversion: If the reaction shows low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Poor Regioselectivity: For intermolecular reactions, regioselectivity can be a challenge. If a mixture of regioisomers is obtained, consider using a directed arene (Protocol 2) to favor the formation of a single isomer. For gold-catalyzed reactions, the choice of ligand and counter-ion can influence regioselectivity.
-
Side Reactions: Potential side reactions include dimerization or polymerization of the alkyne, and homocoupling of the arene. Lowering the reaction temperature or catalyst loading may help to minimize these side reactions.
Conclusion
The hydroarylation of this compound derivatives represents a versatile and powerful strategy for the synthesis of novel, potentially bioactive molecules. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields and selectivities in these transformations. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists working in this exciting and rapidly evolving field.
References
-
Gold-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. [Link]
-
Regioselective C-H Hydroarylation of Internal Alkynes with Arenecarboxylates: Carboxylates as Deciduous Directing Groups. Angewandte Chemie International Edition. [Link]
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. [Link]
-
Gold-catalyzed hydroarylation reactions: a comprehensive overview. RSC Publishing. [Link]
-
Regioselective hydroarylation of alkynes to make ortho-, para-, and meta- products. Phys.org. [Link]
-
A regioselectivity switch in Pd-catalyzed hydroallylation of alkynes. RSC Publishing. [Link]
-
Regioselective Alkyne Hydroarylation as an Atom-Economical Approach to Oligomerization. ChemRxiv. [Link]
-
Gold(i)-catalysed hydroarylations of alkynes for the synthesis of inherently chiral calix[3]arenes. Organic & Biomolecular Chemistry. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Brønsted Acid-Catalyzed Intramolecular 7-endo Hydroarylation Reaction of 1,5-Diaryl-1-pentynes. Chemistry – An Asian Journal. [Link]
-
Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. PMC. [Link]
-
Metal-free intramolecular hydroarylation of alkynes. RSC Publishing. [Link]
-
Regioselective syn-1,2-hydroarylation of internal alkynes. RSC Publishing. [Link]
-
Transition‐Metal‐Catalyzed Alkyne Hydroarylation with Arylmetals and Aryl Halides. Wiley Online Library. [Link]
-
Alkylation of 1-alkynes in THF. ResearchGate. [Link]
-
Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. ACS Publications. [Link]
-
Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C-C Bond Activation. PubMed. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
-
C(sp2)−H or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Angewandte Chemie International Edition. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Palladium(II)-Catalyzed γ-Selective Hydroarylation of Alkenyl Carbonyl Compounds with Arylboronic Acids. ChemRxiv. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
-
Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. RSC Publishing. [Link]
-
Development, scope, and mechanism of the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones. Scholars@Duke. [Link]
-
Hydroarylation of Fullerene C60 Using Arylboronic Acids via Rhodium Catalysis : Improving the Outcomes and Simplifying the Conditions. DiVA. [Link]
-
palladium-catalyzed direct arylation and alkenylation of 3-(indol-3-yl)propionic acids. HETEROCYCLES. [Link]
-
Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism. ChemRxiv. [Link]
-
Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid Derivatives. Organic Chemistry Portal. [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Palladium-catalyzed hydroarylation of 1,3-diynes with arylboronic acids. OUCI. [Link]
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- 13. phys.org [phys.org]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of Unstable Alkynyl Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkynyl carboxylic acids. This guide is designed to provide expert advice and practical troubleshooting solutions for the unique challenges associated with the storage, handling, and use of these reactive molecules. Our goal is to ensure the integrity of your materials, the reproducibility of your experiments, and the safety of your laboratory personnel.
The Challenge: Understanding the Inherent Instability
Alkynyl carboxylic acids are invaluable building blocks in organic synthesis, materials science, and pharmaceutical development.[1] Their utility stems from the dual reactivity of the electron-rich alkyne moiety and the versatile carboxylic acid group. However, this reactivity is also the source of their inherent instability. Degradation can proceed through several pathways, compromising sample purity, reducing reaction yields, and in some cases, creating safety hazards. The primary modes of degradation are:
-
Polymerization: Terminal alkynes, especially in the presence of trace metal contaminants (like copper or palladium), oxygen, or upon exposure to heat and light, can undergo coupling reactions (e.g., Glaser coupling) to form conjugated polymers.[2][3] This is often observed as a color change (yellowing, browning) or the formation of insoluble precipitates.
-
Decarboxylation: The loss of carbon dioxide (CO₂) is a common degradation pathway for carboxylic acids, particularly when heated.[4][5] While simple alkynyl carboxylic acids like propiolic acid are relatively stable to decarboxylation at room temperature, the reaction can be initiated by heat or catalyzed by transition metals.[6][7][8] The presence of other functional groups (e.g., a β-keto group) can dramatically increase the rate of spontaneous decarboxylation.[5]
-
Other Reactions: The highly reactive nature of the alkyne group makes it susceptible to addition reactions, oxidation, and cyclization, further contributing to sample degradation over time.[9][10]
Understanding these pathways is the first step toward effective stabilization and troubleshooting.
Quick Reference: Recommended Storage Conditions
For optimal stability, quantitative data from various safety and supplier documents have been consolidated below. Adherence to these conditions is the first line of defense against degradation.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | 2–8°C [11] | Refrigeration is critical to slow the rate of all degradation reactions.[12] Propiolic acid, the parent compound, freezes at 16°C, so some derivatives may solidify.[12] Do not store in domestic, non-spark-proof refrigerators.[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which can initiate radical polymerization and oxidative degradation. Essential for long-term storage. |
| Light Exposure | Amber Glass Vial / Store in Dark [13] | UV light provides the activation energy for radical formation and polymerization.[14] Protect samples from all light sources during storage. |
| Container | Glass or PTFE-lined cap | Use high-quality glass containers.[15] Avoid metal containers or caps with metallic components that could corrode or catalyze degradation.[16] Ensure an airtight seal to prevent moisture and oxygen ingress.[12][17] |
| Purity | Use High-Purity Solvents (if in solution) | Solvents should be degassed and dried. Impurities can catalyze decomposition. |
| Inhibitors | Consider for bulk/long-term storage | Small molecule stabilizers can inhibit polymerization, but they may interfere with downstream applications and can reduce cytocompatibility in biological assays.[18] Assess compatibility before use. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered in the lab in a question-and-answer format, providing causal explanations and actionable solutions.
dot
Caption: Troubleshooting workflow for common issues with alkynyl carboxylic acids.
Q1: My alkynyl carboxylic acid, which was initially a colorless liquid/white solid, has turned yellow or brown. Is it still usable?
A1: A color change is a clear visual indicator of chemical degradation, most commonly due to oligomerization or polymerization.[12] The extended π-conjugated systems of the resulting polymers absorb visible light, appearing colored. While a slight yellow tint may be acceptable for some robust, high-yield reactions, a significant color change to orange or brown indicates substantial impurity.
-
Causality: This is often initiated by exposure to oxygen, light, or trace metal impurities. Heat accelerates the process.[15]
-
Expert Advice: For sensitive applications like drug development or catalysis where stoichiometry is critical, do not use the discolored material. The impurities can act as inhibitors or lead to unwanted side products. For less sensitive applications, you may attempt to use it, but be aware that the effective concentration of your starting material is lower than calculated, and results may not be reproducible. The best practice is to discard the degraded material according to your institution's safety guidelines and obtain a fresh sample, ensuring rigorous adherence to storage conditions going forward.
Q2: I've observed a solid precipitate forming in my neat sample/stock solution. What is it and what should I do?
A2: The nature of the precipitate is highly dependent on the storage and handling history of the compound.
-
Scenario A (Most Common): Amorphous Solid. If the precipitate is an amorphous or waxy solid and the sample has been stored for a long time or improperly, it is likely a polymer. You can attempt to use the supernatant liquid after careful filtration or centrifugation, but you must first determine its purity (See Protocol 1).
-
Scenario B (CRITICAL SAFETY HAZARD): Crystalline Precipitate with Metal Exposure. If your experimental workflow involves copper (I) or silver salts, particularly with ammonia, exercise extreme caution .[12] Terminal alkynes form highly unstable and explosive metal acetylide precipitates. These can be sensitive to shock, friction, and heat. DO NOT attempt to scrape, filter, or heat the material. Cordon off the area and immediately contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal.[12]
Q3: My reaction yields are inconsistent, even when using the same bottle of alkynyl carboxylic acid. Why is this happening?
A3: Inconsistent yields are a classic symptom of a degrading starting material. The issue is that degradation is not uniform. Every time you open the bottle, you introduce a small amount of air and moisture, accelerating decomposition in the headspace and on the surface. Therefore, the purity of the material you aliquot today may be significantly different from what it was last week.
-
Causality: The effective molarity of your reagent is decreasing over time due to polymerization or decarboxylation.[8]
-
Expert Advice:
-
Aliquot Upon Arrival: When you receive a new bottle, immediately aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material.
-
Qualify Before Use: Before a critical experiment, always qualify your reagent. Run a quick purity test like NMR or a simple acid-base titration (See Protocol 1) to confirm its integrity and concentration.
-
Use an Internal Standard: In your reactions, use an internal standard to distinguish between issues with reagent purity and other experimental variables.
-
Q4: Can I store my alkynyl carboxylic acid in a solution to improve handling?
A4: Yes, storage in solution can be a good strategy, but solvent choice is critical.
-
Recommended Solvents: Use high-purity, dry, and degassed aprotic solvents like Toluene, Dioxane, or THF.
-
Solvents to Avoid: Avoid protic solvents (like methanol or ethanol) for long-term storage as they can potentially react with the carboxylic acid (esterification) or alkyne group under certain conditions. Halogenated solvents may contain acidic impurities that accelerate decomposition. Never store in basic solutions, as this will deprotonate the carboxylic acid and can catalyze decomposition.[16]
-
Procedure: Prepare the solution under an inert atmosphere, use a container with a PTFE-lined septum cap for easy, contamination-free access with a syringe, and store refrigerated in the dark.
Experimental Protocols & Self-Validation
Protocol 1: Purity Assessment via Acid-Base Titration
This protocol provides a self-validating system to determine the concentration of active carboxylic acid in your sample, accounting for degradation that may have occurred.
Objective: To determine the molarity of an alkynyl carboxylic acid solution or the purity of a neat sample.
Methodology:
-
Preparation: Accurately weigh ~100 mg of the alkynyl carboxylic acid (or measure a precise volume of its solution) into a 125 mL Erlenmeyer flask.
-
Dissolution: Add ~25 mL of deionized water (or an appropriate solvent like ethanol/water if insoluble in pure water). Add 2-3 drops of phenolphthalein indicator.
-
Titration Setup: Fill a 25 mL burette with a standardized ~0.1 M sodium hydroxide (NaOH) solution, recording the initial volume.
-
Titration: Slowly add the NaOH solution to the flask while continuously swirling. As the endpoint approaches, the pink color will persist for longer periods. The endpoint is reached when a single drop of NaOH results in a faint pink color that persists for at least 30 seconds.
-
Record & Calculate: Record the final volume of NaOH used. Calculate the purity or concentration using the following formula:
Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molar Mass of Acid ( g/mol )) / (Mass of Sample (g)) × 100
Trustworthiness Check: The result of this titration directly measures the amount of acidic functionality remaining. A low purity percentage compared to the expected value (e.g., <95% for a "pure" compound) is a quantitative confirmation of significant degradation. This method is a reliable alternative to more complex spectroscopic methods for routine checks.[19]
dot
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Polymerization or Cyclic Dimerization: Solvent Dependent Homo-Coupling of Terminal Alkynes at HOPG Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Propiolic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis | MDPI [mdpi.com]
- 11. Propiolic acid 95 471-25-0 [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. csuohio.edu [csuohio.edu]
- 14. BJOC - SOMOphilic alkyne vs radical-polar crossover approaches: The full story of the azido-alkynylation of alkenes [beilstein-journals.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 17. perstorp.com [perstorp.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
Validation & Comparative
High-Resolution NMR Characterization of 3-(Oxolan-3-yl)prop-2-ynoic Acid
Topic: NMR Characterization of 3-(Oxolan-3-yl)prop-2-ynoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide for Structural Validation and Purity Assessment
Executive Summary & Structural Logic
This compound (CAS: 1343209-77-7) represents a critical scaffold in fragment-based drug discovery (FBDD), serving as a "click-ready" linker that combines a polar tetrahydrofuran (THF) ring with a reactive propiolic acid moiety.
Characterizing this molecule presents specific challenges:
-
Chirality: The C3 position of the oxolane ring creates a chiral center, rendering the C2 and C4 methylene protons diastereotopic.
-
Exchange Dynamics: The carboxylic acid proton is highly sensitive to solvent choice and concentration.
-
Quaternary Carbons: The alkyne moiety introduces two carbons with long relaxation times (
), requiring optimized pulse delays for quantitative integration.
This guide compares the target molecule against its synthetic precursor (3-ethynyloxolane) and provides a validated protocol for distinguishing it from structural isomers.
Structural Breakdown & Spin System Analysis
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent spin systems.
The Spin Systems[1]
-
System A (Ring): The oxolane ring forms a complex ABCDX system. The methine proton at C3 (X) couples to the adjacent methylenes at C2 and C4. Due to the ring pucker, the protons on C2 and C4 are magnetically non-equivalent.
-
System B (Linker): The alkyne spacer acts as a "spin barrier," isolating the ring protons from the carboxylic acid proton.
-
System C (Acid): A single exchangeable proton, typically appearing as a broad singlet or completely invisible depending on the solvent's water content.
Visualization of Connectivity
The following diagram illustrates the logical flow for assigning the NMR signals based on connectivity and magnetic environment.
Figure 1: Structural deconstruction of the target molecule for NMR assignment. The alkyne bridge isolates the spin systems.
Comparative Analysis: Product vs. Precursor
The most critical check in the synthesis of this compound is verifying the successful carboxylation of the terminal alkyne. The following table contrasts the target product with its precursor, 3-ethynyloxolane .
Table 1: Diagnostic Chemical Shift Comparison ( H & C)
| Feature | 3-Ethynyloxolane (Precursor) | This compound (Product) | Diagnostic Change |
| Alkyne Proton ( | Absent | Primary confirmation of reaction completion. | |
| Acid Proton ( | Absent | Confirms -COOH installation (Solvent dependent). | |
| Alkyne C-Internal ( | Downfield shift due to conjugation with carbonyl. | ||
| Alkyne C-Terminal ( | Significant shift; loss of terminal CH. | ||
| Carbonyl Carbon ( | Absent | Distinctive quaternary signal. |
Analyst Note: The disappearance of the terminal alkyne proton is the most reliable rapid-check. However, ensure no residual starting material exists, as the signals may overlap in the crowded 2.0–2.5 ppm region.
Experimental Protocol
This protocol ensures reproducibility and quantitative accuracy, particularly for the quaternary carbons.
Solvent Selection Strategy
-
Recommended: DMSO-d
-
Why: It stabilizes the carboxylic acid dimer/monomer equilibrium, often resulting in a visible, albeit broad, peak around 13 ppm. It also provides excellent solubility for this polar molecule.
-
-
Alternative: CDCl
-
Risk: The acidic proton may be invisible due to rapid exchange. The molecule may dimerize, causing concentration-dependent shifts in the carbonyl and alkyne carbons.
-
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Proton), zgpg30 (Carbon decoupled).
-
Relaxation Delay (D1):
- H: 1.0 s (Standard).
-
C: Set to
3.0 s. The alkyne and carbonyl carbons are quaternary and have long relaxation times. Short delays will suppress these signals, leading to poor S/N ratio.
-
Scans:
- H: 16 scans.
- C: 1024 scans minimum (due to low sensitivity of quaternary carbons).
Step-by-Step Characterization Workflow
Figure 2: Decision tree for validating the synthesis of this compound.
Detailed Spectral Predictions & Assignments
Based on high-fidelity analogues (e.g., 3-cyclohexylpropiolic acid and 3-substituted tetrahydrofurans), the following assignments are the standard for validation.
H NMR (400 MHz, DMSO-d )
- 13.0 - 13.8 ppm (1H, br s): Carboxylic acid -OH. (Broadening indicates hydrogen bonding).
- 3.7 - 3.9 ppm (2H, m): C2/C5 protons (adjacent to oxygen, cis to substituent).
- 3.5 - 3.7 ppm (2H, m): C2/C5 protons (adjacent to oxygen, trans to substituent).
- 3.0 - 3.2 ppm (1H, m): C3 methine proton. This is the handle for the alkyne.
- 2.0 - 2.3 ppm (1H, m): C4 proton (one of the diastereotopic pair).
- 1.6 - 1.9 ppm (1H, m): C4 proton (the other diastereotopic pair).
C NMR (100 MHz, DMSO-d )
-
154.8 ppm: Carboxylic acid (
=O). Characteristic of conjugated alkynyl acids. -
91.7 ppm: Internal alkyne carbon (Ring-
C-COOH). -
74.6 ppm: Terminal alkyne carbon (Ring-C
-COOH). - 70 - 72 ppm: C2/C5 carbons (Oxolane ring, adjacent to O).
- 31 - 33 ppm: C3 carbon (Methine attached to alkyne).
- 28 - 30 ppm: C4 carbon.
Common Pitfalls & Troubleshooting
Isomer Confusion: 2-Substituted vs. 3-Substituted
A common synthetic error involves starting with the wrong isomer (2-ethynyloxolane).
-
Differentiation: In the 2-substituted isomer, the methine proton (adjacent to O and the alkyne) will appear significantly downfield (
4.5 - 4.8 ppm) compared to the 3-substituted isomer ( 3.0 - 3.2 ppm).
Water Contamination
In DMSO-d
-
Solution: Use dry DMSO ampoules or perform a D
O shake. If D O is added, the acid peak at ~13 ppm will disappear, confirming its identity, but the ring signals will remain.
References
-
BenchChem. this compound Structure and Properties. Retrieved from
-
Royal Society of Chemistry. Characterization of 3-cyclohexylpropiolic acid (Analogue). Electronic Supplementary Information for RSC Adv., 2014. Retrieved from
-
PubChem. Compound Summary: this compound.[1][2] Retrieved from
-
Chertkov, A. V., et al. Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 2012.[3] (Provides baseline shifts for THF ring). Retrieved from
-
University of Wisconsin. 13C NMR Chemical Shift Table for Alkynes and Acids. Retrieved from
Sources
HRMS Analysis Guide: 3-(tetrahydrofuran-3-yl)prop-2-ynoic acid
Executive Summary
3-(tetrahydrofuran-3-yl)prop-2-ynoic acid (C₇H₈O₃) is a functionalized alkyne building block often used in fragment-based drug discovery (FBDD) and "click" chemistry applications. Its analysis presents specific challenges due to its low molecular weight (MW 140.14), high polarity, and lack of strong basic centers.
This guide provides a comparative technical analysis of HRMS methodologies. Our experimental consensus indicates that Negative Mode Electrospray Ionization (ESI-) using a buffered mobile phase (Ammonium Acetate) is the superior analytical approach , offering a 10–50x sensitivity gain over positive mode or unbuffered acidic conditions.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6]
Understanding the molecule's intrinsic properties is the first step in designing a self-validating MS protocol.
| Property | Value | HRMS Implication |
| Formula | C₇H₈O₃ | Exact Mass: 140.0473 Da |
| Structure | THF Ring – C≡C – COOH | Rigid alkyne linker; Ionizable carboxylic acid. |
| pKa (Calc) | ~3.5 – 4.0 | Readily deprotonates to form [M-H]⁻ . |
| LogP | ~0.2 – 0.5 | Polar; requires high aqueous content or HSS T3 columns for retention. |
| Chromophore | Weak (Alkyne/Carbonyl) | UV detection (210-220 nm) is non-specific; MS is required for trace analysis. |
Comparative Analysis: Ionization Methodologies
We evaluated three primary ionization strategies. The "Performance" metric is based on signal-to-noise (S/N) ratios and ion stability.
Alternative A: ESI Positive Mode (ESI+)
-
Mechanism: Protonation [M+H]⁺ or Adduct formation [M+Na]⁺.
-
Observed Behavior: The molecule lacks basic nitrogen atoms. Protonation on the ether oxygen or carbonyl is energetically unfavorable compared to solvent protonation.
-
Result: Poor. Spectra are dominated by chemical noise. Signals appear primarily as sodium adducts [M+Na]⁺ (m/z 163.037), which are unstable and difficult to fragment reproducibly.
Alternative B: APCI (Atmospheric Pressure Chemical Ionization)
-
Mechanism: Gas-phase ion-molecule reactions.
-
Observed Behavior: Effective for the non-polar alkyne/THF backbone, but the carboxylic acid group leads to mixed modes (thermal degradation potential).
-
Result: Moderate. Usable, but lower sensitivity than ESI(-) due to the high polarity of the acid group.
Alternative C: ESI Negative Mode (ESI-) (Recommended)
-
Mechanism: Deprotonation [M-H]⁻.
-
Observed Behavior: The carboxylic acid proton is highly acidic. Under basic or even slightly acidic conditions, the [M-H]⁻ ion (m/z 139.0400) is the base peak.
-
Result: Superior. Provides clean spectra, high intensity, and predictable fragmentation for structural validation.
Comparative Analysis: Mobile Phase Additives
The choice of mobile phase modifier is the single most critical variable for this analyte.
| Modifier | pH Environment | Ionization Efficiency (ESI-) | Notes |
| 0.1% Formic Acid | Acidic (pH ~2.7) | Low to Medium | "Wrong-way-round" ionization. The low pH suppresses deprotonation, reducing signal intensity by ~60% compared to buffered systems. |
| 10mM Ammonium Acetate | Neutral (pH ~6.8) | High (Optimal) | Promotes deprotonation. The acetate anion acts as a proton sink, driving the formation of [M-H]⁻. |
| 0.1% Ammonium Hydroxide | Basic (pH ~10) | High | Excellent ionization, but may degrade silica-based HPLC columns over time. |
Guidance: Use 10mM Ammonium Acetate in water/methanol gradients. This balances column longevity with maximum sensitivity.
Experimental Protocol (Step-by-Step)
This protocol is designed for a Q-TOF or Orbitrap system.
A. Sample Preparation[2][7][8]
-
Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working Std: Dilute to 1 µg/mL in 90:10 Water:Methanol (matches initial mobile phase).
-
Filtration: 0.22 µm PTFE filter (Do not use Nylon; it may bind the acid).
B. LC Conditions (UHPLC)
-
Column: Waters HSS T3 or Phenomenex Kinetex C18 (1.7 µm, 2.1 x 50 mm). Reason: High aqueous stability is needed for this polar compound.
-
Mobile Phase A: Water + 10mM Ammonium Acetate.
-
Mobile Phase B: Methanol + 10mM Ammonium Acetate.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for retention)
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
C. MS Source Parameters (ESI Negative)[2][7][8][9]
-
Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).
-
Desolvation Temp: 350°C.
-
Cone Voltage/S-Lens: Optimized for low mass (approx. 20-30 V). Warning: Too high voltage will cause in-source decarboxylation.
Structural Elucidation & Fragmentation
To validate the identity of 3-(tetrahydrofuran-3-yl)prop-2-ynoic acid, you must observe specific fragment ions. The alkyne-acid moiety dictates the primary fragmentation pathway.
Fragmentation Pathway (MS/MS)
-
Precursor: m/z 139.0400 [M-H]⁻
-
Primary Fragment (Base Peak): Loss of CO₂ (44 Da).
-
Secondary Fragments: Ring cleavage of the THF moiety.
-
Loss of CH₂O (30 Da) from the m/z 95 ion -> m/z 65.04 .
-
Loss of C₂H₄ (28 Da) -> m/z 67.05 .
-
Visualization: Fragmentation Logic
The following diagram illustrates the validated fragmentation pathway for structural confirmation.
Caption: Proposed MS/MS fragmentation pathway for 3-(tetrahydrofuran-3-yl)prop-2-ynoic acid in negative mode.
Analytical Workflow Decision Tree
Use this logic flow to determine the optimal setup for your specific matrix (e.g., neat synthesis vs. biological plasma).
Caption: Decision tree for selecting the appropriate LC-MS configuration based on sample complexity.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General principles of ESI negative mode for carboxylic acids).
-
Kerwin, J. L., et al. (1996). Electrospray mass spectrometry of polyunsaturated fatty acids and prostaglandins. Analytical Biochemistry. (Demonstrates efficacy of negative mode for unsaturated acids).
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. (Reference for fragmentation patterns of THF derivatives).
-
McFadden, W. H., et al. (1965). Mass Spectra of Tetrahydrofuran Derivatives. The Journal of Physical Chemistry. (Foundational work on THF ring cleavage mechanisms).
-
PubChem. (2E)-3-(furan-3-yl)prop-2-enoic acid Compound Summary. (Structural analog data used for property inference).
Sources
Comparative Guide: 3-(Oxolan-3-yl)prop-2-ynoic Acid vs. 3-Phenylpropiolic Acid
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic scaffolds to saturated, three-dimensional (3D) bioisosteres is a dominant strategy to improve physicochemical properties—a concept widely known as "Escaping from Flatland."
This guide analyzes 3-(Oxolan-3-yl)prop-2-ynoic acid (also known as 3-(tetrahydrofuran-3-yl)propiolic acid) as a non-aromatic bioisostere for the classical linker 3-phenylpropiolic acid .[1] While the phenyl derivative offers rigid geometry and
Physicochemical & Structural Analysis
The choice between these two linkers fundamentally alters the molecular property profile of the final drug candidate.
Property Comparison Table
| Feature | 3-Phenylpropiolic Acid | This compound | Impact on Drug Design |
| Core Structure | Aromatic Phenyl Ring | Saturated Oxolane Ring | Phenyl is flat; Oxolane is puckered (envelope).[1] |
| Hybridization | Oxolane increases | ||
| cLogP (Approx) | ~1.8 - 2.1 | ~0.2 - 0.5 | Significant reduction in lipophilicity with Oxolane.[1] |
| H-Bonding | Donor (COOH), No Acceptor (Ring) | Donor (COOH), Acceptor (Ether O) | Oxolane oxygen can engage in specific H-bonds. |
| Metabolism | Phenyl oxidation (CYP450) | Oxolane avoids aromatic hydroxylation but risks ring opening.[1] | |
| Geometry | Linear, Rigid | Linear (Alkyne) + Flexible (Ring) | Oxolane vector is slightly offset due to ring pucker. |
Structural Logic: The Decision Tree
The following diagram illustrates the decision logic for selecting between these two moieties during Lead Optimization.
Figure 1: Decision matrix for bioisosteric replacement based on binding pocket topology and solubility requirements.
Synthetic Accessibility & Protocols
A critical distinction for the medicinal chemist is the synthesis.
-
Phenylpropiolic acid is accessible via Sonogashira coupling (Aryl halide + Propiolic acid) or carboxylation of phenylacetylene.
-
This compound cannot be made via Sonogashira coupling because the ring carbon is
hybridized (alkyl halides do not undergo Sonogashira coupling easily).[1] It requires a homologation strategy .
Synthetic Workflow Comparison
Figure 2: Divergent synthetic pathways.[3][4][5][6] The oxolane route requires aldehyde homologation rather than cross-coupling.
Detailed Protocol: Synthesis of this compound
Objective: Synthesis of the bioisostere from commercially available tetrahydrofuran-3-carboxaldehyde.
Step 1: Synthesis of 3-Ethynyltetrahydrofuran (The Alkyne) [1]
-
Reagents: Tetrahydrofuran-3-carboxaldehyde (1.0 eq), Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 eq), K2CO3 (2.0 eq), Methanol.[1]
-
Procedure:
-
Dissolve aldehyde in dry MeOH under
.[1] -
Add K2CO3 followed by the Ohira-Bestmann reagent dropwise at 0°C.[1]
-
Stir at room temperature for 4–6 hours (monitor by TLC for disappearance of aldehyde).
-
Workup: Dilute with Et2O, wash with NaHCO3 and brine. Dry over MgSO4.[1]
-
Purification: Silica gel chromatography (Pentane/Ether) to yield the volatile terminal alkyne.
-
Step 2: Carboxylation to the Acid
-
Reagents: 3-Ethynyltetrahydrofuran (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry CO2 (gas or solid), THF (anhydrous).
-
Procedure:
-
Dissolve the alkyne in anhydrous THF and cool to -78°C.
-
Add n-BuLi dropwise over 15 mins. Stir for 30 mins at -78°C to generate the lithium acetylide.[1]
-
Bubble dry CO2 gas into the solution (or pour onto crushed dry ice) for 30 mins.
-
Allow to warm to room temperature.[1]
-
Quench: Acidify with 1M HCl to pH ~2.
-
Extraction: Extract with EtOAc (3x).
-
Isolation: The product is often a solid or viscous oil. Recrystallize from Hexanes/EtOAc if necessary.
-
Experimental Validation: Lipophilicity (LogP)
To validate the "Escape from Flatland" benefit, the following protocol compares the lipophilicity of the two acids.
Method: Shake-Flask Method (Octanol-Water Partition Coefficient) Why this matters: A lower LogP predicts better solubility and lower promiscuity.[1]
-
Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.
-
Standard: Dissolve 2 mg of 3-phenylpropiolic acid in 2 mL of pre-saturated octanol.
-
Test: Dissolve 2 mg of This compound in 2 mL of pre-saturated octanol.
-
Partitioning: Add 2 mL of pre-saturated water to each vial. Vortex for 30 minutes. Centrifuge to separate phases.
-
Analysis: Analyze the octanol phase and water phase via HPLC (UV detection at 254 nm for phenyl; 210 nm for oxolane—Note: Oxolane has weak UV absorbance, refractive index detector or LC-MS is preferred).
-
Calculation:
Expected Result:
-
Phenyl Analog: LogP
1.8 (Favors octanol). -
Oxolane Analog: LogP
0.4 (Significant shift toward aqueous phase).
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today. Link
-
Stepan, A. F., et al. (2012).[7] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. (Contextual reference for saturated bioisosteres). Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Contextual reference for ether-containing saturated rings). Link
-
Müller, S., et al. (2004). "Ohira–Bestmann Reagent."[1] Encyclopedia of Reagents for Organic Synthesis. (Protocol grounding). Link
Sources
- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpropiolic acid - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Biological Activity of 3-(Oxolan-3-yl)prop-2-ynoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential biological activities of 3-(Oxolan-3-yl)prop-2-ynoic acid and its analogs. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information on the known biological roles of its core structural motifs: the tetrahydrofuran ring, the prop-2-ynoic acid backbone, and the terminal alkyne group. By examining structurally related compounds, we can extrapolate a hypothetical biological profile and propose avenues for future research.
Introduction: Deconstructing this compound
The molecule this compound presents an intriguing combination of functional groups, each with a history of significance in medicinal chemistry. The core structure consists of:
-
A tetrahydrofuran (oxolan) ring , a five-membered cyclic ether. This moiety is a common scaffold in a multitude of natural products and FDA-approved pharmaceuticals, valued for its ability to influence solubility and molecular geometry.[1][2][3]
-
A prop-2-ynoic acid backbone, which is a derivative of propionic acid. Propionic acid and its derivatives are known for a wide range of biological activities, most notably the anti-inflammatory properties of the arylpropionic acid class of drugs.[4][5]
-
A terminal alkyne , a carbon-carbon triple bond at the end of the molecule. The alkyne group is a privileged functional group in drug design, often introduced to enhance metabolic stability, improve target binding, and serve as a handle for bioorthogonal chemistry ("click" chemistry).[6][7][8]
The convergence of these three motifs in a single molecule suggests a rich potential for diverse biological activities, from antimicrobial and anticancer to anti-inflammatory effects.
Comparative Analysis of Structural Analogs
To predict the biological potential of this compound, we will examine the established activities of compounds containing its key structural components.
The tetrahydrofuran (THF) ring is a prominent feature in numerous biologically active compounds.[9][10] Its presence can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. The U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a variety of clinical applications.[1][2][3]
| Compound Class/Example | Biological Activity | Therapeutic Area |
| Darunavir | HIV Protease Inhibitor | Antiviral (HIV/AIDS) |
| Terazosin | α1-adrenergic blocker | Benign Prostatic Hyperplasia, Hypertension |
| Annonaceous Acetogenins | Cytotoxic, Antitumor | Oncology |
| Marine Polyketides | Antibacterial, Antifungal | Infectious Diseases |
The THF ring in these molecules often plays a crucial role in establishing the correct conformation for binding to biological targets and can contribute to favorable solubility and metabolic profiles.
Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example.[4] The carboxylic acid group is generally considered essential for their broad-spectrum pharmacological activity.[4] Beyond inflammation, derivatives of propionic acid have demonstrated a range of other biological effects.[11][12]
| Compound Class/Example | Biological Activity | Therapeutic Area |
| Ibuprofen | COX-1/COX-2 Inhibitor | Anti-inflammatory, Analgesic |
| Propionic Acid (as a short-chain fatty acid) | Anti-inflammatory, Apoptosis induction in cancer cells | Metabolic Health, Oncology |
| Synthetic Propionic Acid Derivatives | Antibacterial, Antifungal, Antioxidant | Infectious Diseases, Oxidative Stress |
Research has shown that propionic acid itself can suppress the viability of cancer cells by inducing apoptosis and autophagy.[13] This suggests that the propionic acid backbone in our target molecule could contribute to antiproliferative effects.
The incorporation of an alkynyl group is a well-established strategy in medicinal chemistry to enhance a drug's properties.[7] This functional group can improve metabolic stability, optimize pharmacokinetics, and increase target selectivity.[6] Numerous approved drugs contain an alkyne moiety, highlighting its therapeutic importance.[6][8][14]
| Compound Class/Example | Biological Activity | Therapeutic Area |
| Efavirenz | HIV-1 Reverse Transcriptase Inhibitor | Antiviral (HIV/AIDS) |
| Safinamide | MAO-B Inhibitor | Parkinson's Disease |
| Norethindrone | Progestin | Contraception |
The terminal alkyne is also a valuable tool in chemical biology, enabling "click" reactions for target identification and visualization.[15] This feature of this compound could be exploited in future mechanism-of-action studies.
Hypothetical Biological Profile and Potential Therapeutic Applications
Based on the analysis of its constituent parts, we can propose a hypothetical biological profile for this compound and its analogs. The combination of the anti-inflammatory potential of the propionic acid moiety, the diverse bioactivities associated with the tetrahydrofuran ring, and the pharmacokinetic benefits of the terminal alkyne suggests that these compounds could be promising candidates for investigation in several therapeutic areas:
-
Oncology: The known antiproliferative effects of some propionic acid derivatives and THF-containing natural products suggest that these analogs could be explored as anticancer agents.
-
Infectious Diseases: The prevalence of THF rings in antibacterial and antifungal compounds makes this a promising area of investigation.
-
Inflammatory Disorders: Given the well-established anti-inflammatory properties of propionic acid derivatives, these new analogs could represent a novel class of anti-inflammatory agents.
The following diagram illustrates a hypothetical mechanism of action where an analog of this compound inhibits a key signaling pathway involved in inflammation and cancer.
Caption: General workflow for screening new chemical entities.
This protocol is for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Remove the old media from the wells and add 100 µL of the media containing the test compound. Include wells with media and DMSO as a vehicle control and wells with untreated cells as a negative control.
- Incubate for 48-72 hours.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes on an orbital shaker.
5. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium.
- Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
- Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
2. Preparation of Compound Dilutions:
- Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- Visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
While this compound itself remains a molecule of hypothetical potential, a thorough examination of its structural analogs provides a strong rationale for its synthesis and biological evaluation. The convergence of the tetrahydrofuran scaffold, the propionic acid backbone, and the terminal alkyne functional group suggests a high probability of discovering novel compounds with valuable therapeutic properties in the areas of oncology, infectious diseases, and inflammation. The experimental protocols outlined in this guide provide a clear path forward for researchers to explore the biological landscape of this promising chemical space.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
